

# Physical and chemical properties of tetrahydropyran-4-carboxylic acid

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Compound Name: Oxane-4-carboxylic acid

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An In-depth Technical Guide to Tetrahydropyran-4-carboxylic Acid

## Introduction

Tetrahydropyran-4-carboxylic acid, with the CAS number 5337-03-1, is a heterocyclic organic compound.[1][2][3][4][5][6][7][8][9] It serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry.[1][4][10] Its structure, featuring a saturated six-membered tetrahydropyran ring with a carboxylic acid functional group at the 4-position, makes it a valuable scaffold in the design of novel molecules, including pharmaceutical agents.[11] This document provides a comprehensive overview of the physical and chemical properties of tetrahydropyran-4-carboxylic acid, along with detailed experimental protocols.

## Physical Properties

The physical characteristics of tetrahydropyran-4-carboxylic acid have been determined through various analytical methods. These properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	[1][3][5][6][10]
Molecular Weight	130.14 g/mol	[1][5][6][9][10]
Appearance	White to off-white or pale cream crystalline powder	[1][2][12]
Melting Point	87-89 °C	[1][12]
Boiling Point	264.5 °C at 760 mmHg; 115 °C at 20 mmHg; 114-146 °C at 11 mmHg	[1][2][4]
Density	1.185 g/cm <sup>3</sup>	[1][2]
pKa	4.43 ± 0.20 (Predicted)	[4]
Flash Point	114 °C	[1][2]
Refractive Index	1.4315 (estimate)	[1][4]
Solubility	Soluble in Methanol and DMSO.[4][10] In DMSO, solubility is reported as 200 mg/mL (1536.81 mM), though use of an ultrasonic bath may be necessary.[10]	
Storage Conditions	Store in a dry, well-ventilated area.[3] Recommended storage is at room temperature or refrigerated at 2-8 °C, sealed in a dry environment.[3] [4] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[10]	

## Chemical Properties

## Spectral Data

The structural identity of tetrahydropyran-4-carboxylic acid is confirmed by various spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy:
  - A predicted <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> (400 MHz) shows the following peaks: δ 3.99-4.03 (dd, 2H), 3.51-3.53 (d, 2H), 3.38-3.45 (t, 2H), 1.72-1.80 (m, 1H), 1.65-1.68 (d, 1H), 1.52 (s (b), 1H), 1.29-1.40 (m, 2H).[\[2\]](#)
  - An experimental <sup>1</sup>H NMR spectrum in DMSO shows peaks at: 9.35 (br s, 1H, COOH), 3.9 (t, 2H, CH<sub>2</sub>), 3.46 (t, 2H, CH<sub>2</sub>), 2.65-2.55 (m, 1H, CH), 1.9-1.75 (m, 4H, (CH<sub>2</sub>)<sub>2</sub>).
- Mass Spectrometry:
  - Chemical Ionization Mass Spectrometry (CI-MS) shows a peak at m/z 148 [M+1+NH<sub>3</sub>]<sup>+</sup>.

## Reactivity and Stability

Tetrahydropyran-4-carboxylic acid exhibits reactivity typical of a carboxylic acid, while the tetrahydropyran ring is generally stable.

- Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst.[\[13\]](#) For instance, reaction with methanol and thionyl chloride yields the corresponding methyl ester.[\[14\]](#)
- Amide Formation: It can be converted to an amide by first forming an acid halide (e.g., using a halogenating agent like thionyl chloride) and then reacting with an amine.[\[13\]](#)
- Decarboxylation: While the parent compound is stable, related dicarboxylic acids like tetrahydropyran-4,4-dicarboxylic acid can be decarboxylated at high temperatures (120-130 °C) to yield tetrahydropyran-4-carboxylic acid.
- Synthetic Intermediate: It is a widely used intermediate in the synthesis of more complex molecules and pharmaceutical compounds.[\[1\]](#) For example, it is a precursor in the synthesis of **4-Ethenyloxane-4-carboxylic Acid**.[\[14\]](#)

## Safety Information

- **Hazard Classification:** It is classified as an irritant (Xi, Xn).[1] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- **Precautionary Measures:** Standard laboratory safety precautions should be followed, including wearing protective gloves, eye protection, and using it in a well-ventilated area.[3] Avoid breathing dust, mist, or spray.[3]

## Experimental Protocols

### Synthesis of Tetrahydropyran-4-carboxylic Acid

A commercially viable, multi-step synthesis has been reported, which involves cyclization, hydrolysis, and decarboxylation.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether.[14]

- **Reagents and Materials:**
  - Diethyl malonate
  - Bis(2-chloroethyl) ether
  - Potassium carbonate
  - Tetrabutylammonium bromide (TBAB)
  - Dimethylformamide (DMF)
- **Procedure:**
  - Charge a reaction vessel with DMF, diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and TBAB.
  - Heat the mixture to reflux.[14]

- Monitor the reaction progress using Gas Chromatography (GC).
- Upon completion, filter the potassium carbonate and distill off the DMF to obtain the crude product.

### Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

The diester from Step 1 is hydrolyzed to the corresponding dicarboxylic acid using a strong base.<sup>[14]</sup>

- Reagents and Materials:
  - Diethyl tetrahydropyran-4,4-dicarboxylate (from Step 1)
  - Sodium hydroxide (NaOH)
  - Water
  - Concentrated Hydrochloric acid (HCl)
  - Methylene dichloride
- Procedure:
  - Charge a vessel with water, the diester from Step 1, and NaOH.
  - Heat the mixture to 50-60 °C for 7-8 hours, monitoring the reaction by GC.
  - After completion, cool the mixture and adjust the pH to 1-2 with concentrated HCl.
  - Extract the product with methylene dichloride.
  - Distill the solvent to isolate the dicarboxylic acid.

### Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

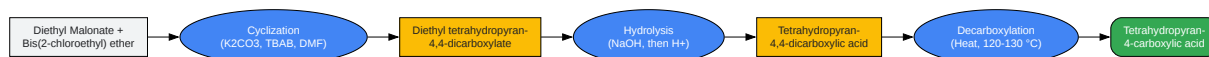
The final step is the controlled decarboxylation of the dicarboxylic acid.

- Reagents and Materials:

- Tetrahydropyran-4,4-dicarboxylic acid (from Step 2)
- Xylene
- Paraffin oil
- Procedure:
  - Charge a reaction vessel with xylene and paraffin oil and heat to 120-130 °C.
  - Carefully add the dicarboxylic acid from Step 2 in portions, controlling the evolution of carbon dioxide.
  - After the addition is complete, distill the solvent to isolate the final product, tetrahydropyran-4-carboxylic acid.

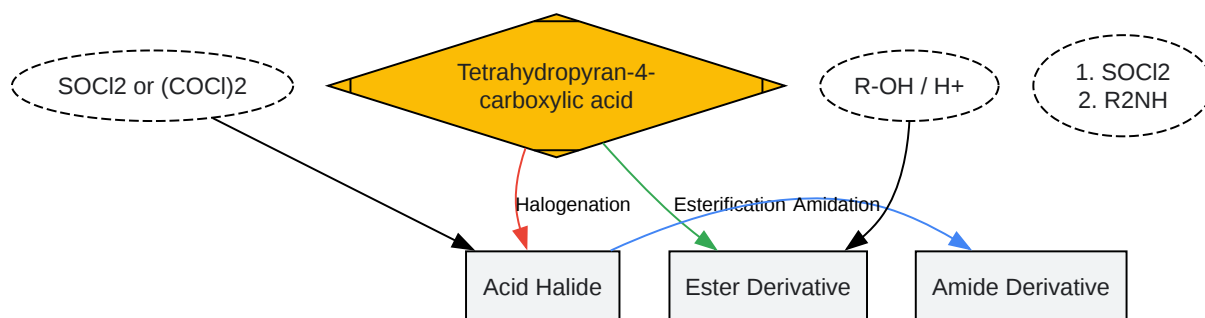
## Visualizations

The following diagrams illustrate the synthesis workflow and key chemical reactions of tetrahydropyran-4-carboxylic acid.



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Caption: Workflow for the synthesis of tetrahydropyran-4-carboxylic acid.



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